molecular formula C25H28ClNO4 B1398546 (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate CAS No. 618430-24-3

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate

Cat. No.: B1398546
CAS No.: 618430-24-3
M. Wt: 441.9 g/mol
InChI Key: XFDRXBCVLODNAF-OAQYLSRUSA-N
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Description

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is a useful research compound. Its molecular formula is C25H28ClNO4 and its molecular weight is 441.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • Structural Disposition : A study by Abou et al. (2012) on a similar molecule, 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate, revealed that the tert-butyl substituent can show rotational disorder, impacting the molecular structure. This analysis could be relevant for understanding the structural characteristics of (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Abou et al., 2012).

Synthetic Methodologies and Reactions

  • Diels-Alder Reactions : Research on similar compounds includes the preparation and Diels-Alder reaction of tert-butyl carbamates, as reported by Padwa et al. (2003). These methodologies could be applicable for synthesizing or modifying compounds like this compound (Padwa et al., 2003).

Chemical Properties and Applications

  • Reduction Selectivity : Suzdalev and Koblik (1989) studied the reduction of 2-tert-butyl-1-benzopyrilium perchlorate, leading to a mixture of 2H- and 4H-chromenes. This type of selective reduction could be pertinent for manipulating the chemical structure of this compound (Suzdalev & Koblik, 1989).

Crystallography and Material Science

  • Crystal Structure Insights : Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid and analyzed its crystal structure. This research offers valuable insights into the crystallographic characteristics that could be similar for this compound (Li et al., 2013).

Mechanism of Action

Biochemical Pathways

The compound ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate affects the mitotic spindle assembly pathway. By inhibiting the kinesin spindle protein (KSP), it disrupts the normal function of this pathway, leading to cell cycle arrest and apoptosis .

Biochemical Analysis

Biochemical Properties

®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of kinesin spindle protein (Eg5). Eg5 is essential for the formation of the mitotic spindle during cell division. The compound binds to the ATP-binding site of Eg5, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of Eg5, making it a potential target for anticancer therapies .

Cellular Effects

The effects of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate on various cell types include the induction of cell cycle arrest and apoptosis. In cancer cells, the compound inhibits cell proliferation by disrupting the mitotic spindle formation, leading to cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteins involved in these processes . The compound’s impact on cell function makes it a valuable tool for studying cancer biology and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate exerts its effects by binding to the ATP-binding site of Eg5, inhibiting its motor activity . This inhibition prevents the proper formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . The compound’s binding interactions with Eg5 and its ability to inhibit ATP hydrolysis are crucial for its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate have been observed to change over time. The compound is stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that the compound maintains its inhibitory effects on Eg5 and its ability to induce apoptosis in cancer cells over extended periods . The stability and degradation of the compound can influence its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is metabolized through various pathways involving enzymes such as cytochrome P450 . The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClNO4/c1-15(2)21(27-24(29)31-25(3,4)5)23-19(13-16-9-7-6-8-10-16)22(28)18-12-11-17(26)14-20(18)30-23/h6-12,14-15,21H,13H2,1-5H3,(H,27,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDRXBCVLODNAF-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722374
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618430-24-3
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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